molecular formula C22H24N2O2S B2646824 3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline CAS No. 902944-89-2

3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline

Cat. No.: B2646824
CAS No.: 902944-89-2
M. Wt: 380.51
InChI Key: UGDMQTRZGCCDBK-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with benzenesulfonyl and methylpiperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which can be functionalized through various substitution reactions. The benzenesulfonyl group can be introduced via sulfonylation reactions, while the methylpiperidinyl group can be added through nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the quinoline core can intercalate with DNA or other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonyl)-6-methylquinoline: Lacks the piperidinyl group, which may affect its biological activity.

    3-(benzenesulfonyl)-4-(2-methylpiperidin-1-yl)pyridine: Similar structure but with a pyridine core instead of quinoline.

Uniqueness

3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline is unique due to the combination of its functional groups and the quinoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methyl-4-(2-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-16-11-12-20-19(14-16)22(24-13-7-6-8-17(24)2)21(15-23-20)27(25,26)18-9-4-3-5-10-18/h3-5,9-12,14-15,17H,6-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDMQTRZGCCDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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